molecular formula C9H14 B1197066 1,2,3,4-Tetramethylcyclopenta-1,3-diene CAS No. 4249-10-9

1,2,3,4-Tetramethylcyclopenta-1,3-diene

Cat. No. B1197066
Key on ui cas rn: 4249-10-9
M. Wt: 122.21 g/mol
InChI Key: VNPQQEYMXYCAEZ-UHFFFAOYSA-N
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Patent
US05648578

Procedure details

A stainless steel autoclave is charged with 50% sodium hydroxide (57 g, 0.7 mole), 80 percent tri-n-butylmethylammonium chloride (1 g, 0.0034 mole), and trimethylcyclopentadiene (mixed isomers, 32.4 g, 0.3 mole). Methyl chloride (15.7 g, 0.31 mole) is added at 60 psi and 25°-30° C. After reaction completion, the organic product phase is separated from the lower aqueous phase containing excess base and sodium chloride slurry. The mixture of crude tetramethylcyclopentadienes is subject to pyrolysis as described in Example 1C to obtain 1,2,3,4-tetramethylcyclopentadiene.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[C:5]([CH3:10])=[C:6]([CH3:9])[CH2:7][CH:8]=1.[CH3:11]Cl>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[CH3:3][C:4]1[CH2:8][C:7]([CH3:11])=[C:6]([CH3:9])[C:5]=1[CH3:10] |f:0.1,4.5|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
57 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32.4 g
Type
reactant
Smiles
CC=1C(=C(CC1)C)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
the organic product phase is separated from the lower aqueous phase
ADDITION
Type
ADDITION
Details
containing excess base and sodium chloride slurry
ADDITION
Type
ADDITION
Details
The mixture of crude tetramethylcyclopentadienes

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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